4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-benzylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(21-14-16-6-2-1-3-7-16)25-12-10-24(11-13-25)15-19-22-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPBSNZIYGRPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
Benzimidazole synthesis typically employs o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. For 2-methylbenzimidazole:
- Reactants : o-Phenylenediamine reacts with acetic acid or acetyl chloride in polyphosphoric acid (PPA) at 120–150°C for 6–8 hours.
- Mechanism : Cyclocondensation followed by dehydration yields 2-methyl-1H-benzo[d]imidazole.
- Modification : The methyl group is introduced via alkylation using methyl iodide or formaldehyde under basic conditions.
Alternative Route via Nitrobenzene Intermediate
A patent describes nitration and reduction steps to generate arylaminated intermediates:
- Nitration : 2-Bromo-5-fluoro-benzotrifluoride is treated with potassium nitrate in sulfuric acid to yield nitro derivatives.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, critical for subsequent coupling.
Piperazine-1-carboxamide Formation
Carboxamide Coupling Using Active Esters
A method adapted from Gurkan-Alp et al. involves:
- Ester Activation : Alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates are reacted with arylalkylamines in dry xylene at 150°C.
- Amidation : Methanol/ethanol byproducts are distilled off, and the product is recrystallized from ethanol.
- Yield Optimization : Dry conditions prevent hydrolysis to secondary amines, achieving >80% purity.
Palladium-Catalyzed Amination
The patent highlights palladium-mediated coupling for introducing nitrogen substituents:
- Catalyst System : Pd(OAc)₂ with Xantphos ligand in N-methylpyrrolidone (NMP).
- Substrate : 3-Bromo-5-trifluoromethyl-phenylamine reacts with 4-methylimidazole at 100–150°C.
- Workup : Hydrolysis with HCl yields the hydrochloride salt, converted to free base via NaOH.
Assembly of the Target Compound
Stepwise Synthesis
- Step 1 : Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole via chlorination of 2-methylbenzimidazole (SOCl₂, reflux).
- Step 2 : Alkylation of piperazine with the chloromethyl intermediate in acetonitrile (K₂CO₃, 60°C, 12 h).
- Step 3 : Carboxamide formation using benzylamine and 1,1'-carbonyldiimidazole (CDI) in THF (0°C to RT, 6 h).
One-Pot Approach
A streamlined protocol from PMC adapts:
- Simultaneous Alkylation-Amidation : Combine 2-methylbenzimidazole, piperazine, and benzyl isocyanate in DMF (NaH, 80°C, 8 h).
- Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the target compound in 65% yield.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Byproduct Formation
Low Coupling Efficiency
- Issue : Steric hindrance during piperazine alkylation.
- Solution : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of benzimidazole derivatives, including this compound, have shown significant inhibitory effects on p21-activated kinase 4 (PAK4), which is implicated in the proliferation and metastasis of cancer cells. In vitro assays demonstrated that the compound effectively inhibited cell growth in various cancer models, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .
Table 1: Anticancer Activity of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 (TNBC) | 0.5 | Inhibition of PAK4 and LIMK1 phosphorylation | |
| A549 (Lung Cancer) | 0.8 | Induction of apoptosis and ROS production |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that benzimidazole derivatives exhibit potent inhibitory effects on HCV non-structural proteins, demonstrating EC50 values in the nanomolar range .
Table 2: Antiviral Efficacy Against HCV
| Compound | EC50 (nM) | Target Protein |
|---|---|---|
| 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide | <10 | NS5A |
| Other Derivatives | 3.0 - 5.5 | NS5A |
Potential Drug Development
Given its promising biological activities, there is ongoing research into developing this compound into a therapeutic agent for:
- Cancer Treatment: Targeting specific kinases involved in tumor growth and metastasis.
- Viral Infections: Developing antiviral therapies targeting HCV and potentially other viral pathogens.
Case Studies and Research Findings
Several research studies have documented the efficacy of this compound:
- In Vivo Studies: Animal models have demonstrated that treatment with this compound significantly reduces tumor size and metastasis compared to control groups .
- Clinical Evaluations: Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating specific cancers.
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may interfere with cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Hydrazide/Hydrazone Hybrids
Compounds such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (e.g., 6a-l) share a benzimidazole core connected to a hydrazide/hydrazone moiety. These hybrids exhibit multi-kinase inhibitory activity, particularly against EGFR and Her2, with IC50 values in the low micromolar range . Key differences include:
- Synthesis : Prepared via condensation of hydrazide intermediates with halogenated benzaldehydes, yielding 53–97% .
- Bioactivity : Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7) and kinase inhibition, superior to the target compound’s piperazine-carboxamide derivative, which lacks the hydrazone’s planar geometry critical for intercalation .
Table 1: Comparison of Benzimidazole-Hydrazide Hybrids
| Compound | Substituent | Yield (%) | Key Activity | Reference |
|---|---|---|---|---|
| 6i (Halogenated derivative) | 3-Bromo | 85 | EGFR inhibition (IC50 = 0.42 µM) | |
| Target compound | N-Benzylpiperazine | N/A | Hypothesized kinase inhibition | — |
Benzimidazole-Thiosemicarbazone Derivatives
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () incorporates a thiosemicarbazone group instead of a piperazine-carboxamide.
- Synthesis : Achieved via nucleophilic aromatic substitution (85–90% yield) followed by condensation with thiosemicarbazide .
Benzimidazole-Metal Complexes
Ni(II) complexes such as 16a–c () feature benzimidazole ligands coordinated to metals.
Table 2: Benzimidazole-Metal Complexes
| Complex | Substituent | Melting Point (°C) | Activity | Reference |
|---|---|---|---|---|
| 16a | Phenyl | 341–343 | Antitumor (unconfirmed) | |
| 16c | 4-Methoxyphenyl | 383–385 | Enhanced DNA binding |
Benzimidazole-Piperazine Derivatives
4-(4-{[N-benzyl-N-(2-fluorobenzoyl)glycyl]amino}phenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide () shares a piperazine-carboxamide backbone but includes fluorinated benzoyl groups.
- Synthesis : Multi-step protocols involving amide coupling (yield unspecified).
- Bioactivity : Fluorination enhances metabolic stability and target affinity, suggesting the target compound’s benzyl group may offer similar advantages .
Antimicrobial Benzimidazole Derivatives
Compounds like 4-(1H-benzo[d]imidazol-2-yl)benzenamide derivatives () exhibit broad-spectrum antimicrobial activity.
Key Research Findings and Gaps
- Kinase Inhibition : Hydrazide/hydrazone derivatives (e.g., 6a-l ) show validated kinase targeting, while the target compound’s piperazine-carboxamide group may favor different binding modes .
- Synthetic Accessibility : Piperazine-linked compounds often require multi-step syntheses with moderate yields (e.g., 53–65%), whereas thiosemicarbazones are more straightforward .
- Biological Potential: The target compound’s benzyl group may enhance blood-brain barrier penetration compared to halogenated analogs, but this remains untested .
Biological Activity
The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide is a member of the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Benzimidazole derivatives, including the compound , often act as inhibitors of various enzymes and receptors involved in disease processes. For instance, many benzimidazole derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. This inhibition can lead to increased sensitivity of tumor cells to chemotherapy and radiation therapy .
Anticancer Activity
Research indicates that compounds with a benzimidazole core exhibit significant anticancer activity. In a study focusing on novel benzimidazole derivatives, it was found that certain compounds demonstrated potent inhibitory effects on cancer cell lines, particularly those with BRCA mutations . The mechanism involves the disruption of DNA repair pathways, thereby inducing apoptosis in cancer cells.
Antiviral Properties
The compound also shows promise in antiviral applications. A study on benzimidazole derivatives designed as inhibitors of HIV-1 integrase revealed that several compounds exhibited significant antiviral activity without severe cytotoxicity. The most potent compounds demonstrated effective inhibition of viral replication at micromolar concentrations .
Antimicrobial Activity
In addition to anticancer and antiviral properties, benzimidazole derivatives have been evaluated for their antimicrobial efficacy. Certain studies have reported that these compounds possess activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .
Table 1: Summary of Biological Activities
| Activity Type | Biological Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of PARP leading to apoptosis | |
| Antiviral | Inhibition of HIV-1 integrase | |
| Antimicrobial | Activity against resistant bacterial strains |
Table 2: Structure-Activity Relationship (SAR) Insights
Case Study 1: PARP Inhibition in Cancer Therapy
A significant study evaluated the effectiveness of various benzimidazole derivatives as PARP inhibitors. The results indicated that the compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide exhibited low nanomolar IC50 values against PARP-1 and PARP-2 enzymes, demonstrating its potential as a therapeutic agent for treating BRCA-mutant cancers .
Case Study 2: Anti-HIV Activity
In another study focused on developing anti-HIV agents, several benzimidazole derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The compound showed promising results with a significant reduction in viral load in treated cell cultures, indicating its potential role in HIV therapy .
Q & A
Q. What are the standard synthetic protocols for preparing 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide and its intermediates?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions (KOH), yielding 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Hydrazine substitution to generate 2-hydrazinyl-1H-benzo[d]imidazole using hydrazine hydrate in methanol .
- Step 3 : Condensation with aromatic aldehydes/ketones in the presence of sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates .
- Step 4 : Coupling with N-benzylpiperazine via carboxamide bond formation, often using coupling agents like EDCI or DCC in solvents such as DMF . Characterization involves elemental analysis, IR (e.g., S-H at ~2634 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ7.0–8.5), and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for benzimidazole, C=O at ~1650 cm⁻¹ for carboxamide) .
- ¹H-NMR : Signals for aromatic protons (δ7.0–8.5), piperazine methylene groups (δ3.0–4.0), and benzyl protons (δ4.5–5.0) .
- ¹³C-NMR : Peaks at δ150–160 ppm for benzimidazole (N=C-N), δ165–170 ppm for carboxamide C=O, and aromatic carbons (δ110–140 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 420.2 for C₂₁H₂₄N₆O) and fragmentation patterns .
Q. What in vivo models are appropriate for evaluating the anticonvulsant activity of this compound?
- Maximal Electroshock (MES) Test : Measures protection against tonic-clonic seizures in rodents, with ED₅₀ values (e.g., 19.3 mg/kg for lead compound 4e) .
- Subcutaneous Pentylenetetrazole (scPTZ) Test : Assesses seizure threshold elevation; neurotoxicity is evaluated via rotorod at doses up to 300 mg/kg .
- Ethanol Potentiation Studies : Screens for sedation or hepatotoxicity through enzyme assays (e.g., ALT/AST levels) .
Advanced Research Questions
Q. How do structural modifications to the benzimidazole or piperazine moieties affect the compound's pharmacological profile?
- Benzimidazole Substituents : Electron-withdrawing groups (e.g., Cl at position 5) enhance anticonvulsant activity by improving NMDA receptor binding affinity .
- Piperazine Modifications : N-Benzyl groups improve blood-brain barrier penetration, while bulkier substituents (e.g., 3-chlorobenzyl) reduce metabolic clearance .
- Carboxamide Linkers : Replacement with thioamide or urea groups alters solubility and target selectivity (e.g., kinase inhibition vs. anticonvulsant effects) .
Q. What computational methods are employed to predict the drug-likeness and ADMET properties of this compound?
- Molinspiration Server : Calculates molecular descriptors (MW <500 Da, logP <5, H-bond donors/acceptors ≤5/10) to assess compliance with Lipinski’s rules .
- SwissADME : Predicts bioavailability (Topological Polar Surface Area 80–140 Ų) and metabolic stability (CYP450 isoform interactions) .
- Molecular Docking (AutoDock Vina) : Models interactions with targets like NMDA receptors (PDB: 3QEL) to identify key binding residues (e.g., Arg499, Glu413) and optimize ligand poses .
Q. What strategies can optimize the reaction yield during the synthesis of intermediates like 2-hydrazinyl-1H-benzo[d]imidazole?
- Solvent Optimization : Methanol or ethanol enhances hydrazine hydrate reactivity compared to DMSO .
- Temperature Control : Reflux at 70–80°C improves substitution efficiency while minimizing side products .
- Catalysis : Trace acetic acid accelerates hydrazine displacement on 1H-benzo[d]imidazole-2-thiol .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates intermediates with >95% purity .
Q. How does molecular docking elucidate the interaction between this compound and NMDA receptors?
- Target Selection : Docking against the 3QEL protein (NMDA antagonist site) identifies hydrogen bonds between the carboxamide carbonyl and Arg499, and π-π stacking between benzimidazole and Phe114 .
- Binding Affinity : Scores (e.g., ΔG = −9.2 kcal/mol) correlate with in vivo ED₅₀ values, guiding SAR for substituent optimization .
Q. What analytical techniques are critical for resolving synthetic by-products or impurities in the final compound?
- HPLC-PDA : Detects impurities at 254 nm using a C18 column (gradient: 0.1% TFA in H₂O/ACN) .
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxamide) via fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in intermediates (e.g., piperazine ring conformation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
